2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine
Overview
Description
2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine is a chemical compound with the molecular formula C10H14Cl2N2. It has a molecular weight of 233.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14Cl2N2/c1-5-6-7(11)13-9(10(2,3)4)14-8(6)12/h5H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis of Ligands for Histamine H4 Receptor
2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine derivatives have been explored in the synthesis of ligands for the histamine H4 receptor, showcasing potential as anti-inflammatory agents and in pain management through structure-activity relationship (SAR) studies. The optimization of these compounds led to the identification of potent in vitro activities and their effectiveness in animal models, underlining their potential for therapeutic applications (Altenbach et al., 2008).
Development of Supramolecular Porphyrin Arrays
2-Aminopyrimidines, related to this compound, have been utilized in the development of supramolecular porphyrin arrays. These arrays exhibit broad absorption bands, making them efficient for light-harvesting applications. The synthesis of mono- and di-derivatives of these compounds has led to the formation of aggregates, showing potential for the construction of supramolecular systems designed for efficient energy capture and storage (Balaban et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-tert-butyl-4,6-dichloro-5-ethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2/c1-5-6-7(11)13-9(10(2,3)4)14-8(6)12/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLXEXXSYYRNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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